molecular formula C11H17O3PS B13752893 (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester CAS No. 77918-45-7

(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester

Cat. No.: B13752893
CAS No.: 77918-45-7
M. Wt: 260.29 g/mol
InChI Key: LKGZXHMACFZOBP-UHFFFAOYSA-N
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Description

(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group attached to a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester typically involves the reaction of 4-methylsulfanylphenol with diethyl phosphite under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate, and it is carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of (4-Methylsulfinyl-phenyl)-phosphonic acid diethyl ester or (4-Methylsulfonyl-phenyl)-phosphonic acid diethyl ester.

    Reduction: Formation of (4-Methylsulfanyl-phenyl)-phosphonic acid diol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid ester group can mimic the phosphate moiety in biological systems, allowing the compound to inhibit or modulate enzyme activities. Additionally, the methylsulfanyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylsulfinyl-phenyl)-phosphonic acid diethyl ester
  • (4-Methylsulfonyl-phenyl)-phosphonic acid diethyl ester
  • Phenylphosphonic acid diethyl ester

Uniqueness

(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo oxidation to form sulfoxides or sulfones, providing additional functional versatility. Moreover, the compound’s ability to mimic phosphate moieties makes it valuable in biochemical and medicinal research.

Properties

CAS No.

77918-45-7

Molecular Formula

C11H17O3PS

Molecular Weight

260.29 g/mol

IUPAC Name

1-diethoxyphosphoryl-4-methylsulfanylbenzene

InChI

InChI=1S/C11H17O3PS/c1-4-13-15(12,14-5-2)10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3

InChI Key

LKGZXHMACFZOBP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)SC)OCC

Origin of Product

United States

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